molecular formula C12H16N2O5 B14643102 N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide CAS No. 54030-12-5

N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide

Cat. No.: B14643102
CAS No.: 54030-12-5
M. Wt: 268.27 g/mol
InChI Key: IZNYHTPCEGGENV-UHFFFAOYSA-N
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Description

N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of an acetamide group attached to a nitrophenyl ring, which is further substituted with ethoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide typically involves the nitration of an appropriate precursor followed by acylation. One common method includes the nitration of 4-ethoxyphenol to yield 4-ethoxy-2-nitrophenol. This intermediate is then reacted with ethylene glycol monoethyl ether under acidic conditions to introduce the ethoxyethoxy group. Finally, the acylation of the resulting compound with acetic anhydride in the presence of a base such as pyridine yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: 4-(2-Ethoxyethoxy)-2-aminophenylacetamide.

    Reduction: 4-(2-Ethoxyethoxy)-2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ethoxyethoxy groups enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxyethoxy group.

    N-(4-Nitrophenyl)acetamide: Lacks the ethoxyethoxy substitution, making it less soluble and bioavailable.

    N-(2-Ethoxy-4-nitrophenyl)acetamide: Similar but with different substitution patterns on the phenyl ring.

Uniqueness

N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide is unique due to its ethoxyethoxy substitution, which enhances its solubility and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54030-12-5

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)-2-nitrophenyl]acetamide

InChI

InChI=1S/C12H16N2O5/c1-3-18-6-7-19-10-4-5-11(13-9(2)15)12(8-10)14(16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15)

InChI Key

IZNYHTPCEGGENV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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